molecular formula C16H29BrO2 B14313935 16-Bromohexadec-2-enoic acid CAS No. 108795-36-4

16-Bromohexadec-2-enoic acid

Cat. No.: B14313935
CAS No.: 108795-36-4
M. Wt: 333.30 g/mol
InChI Key: PIPULDNJZHQUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-Bromohexadec-2-enoic acid is an organic compound characterized by the presence of a bromine atom attached to the 16th carbon of a hexadecenoic acid chain. This compound falls under the category of carboxylic acids, which are known for their wide range of applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Bromohexadec-2-enoic acid typically involves the bromination of hexadecenoic acid. One common method is the addition of bromine to the double bond of hexadec-2-enoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 16-Bromohexadec-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted hexadecenoic acids.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of hexadecanol.

Scientific Research Applications

16-Bromohexadec-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 16-Bromohexadec-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the double bond in the compound play crucial roles in its reactivity and biological activity. The compound can modulate various cellular processes by interacting with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

    Hexadec-2-enoic acid: Lacks the bromine atom, resulting in different reactivity and applications.

    16-Chlorohexadec-2-enoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    16-Iodohexadec-2-enoic acid:

Uniqueness: 16-Bromohexadec-2-enoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

108795-36-4

Molecular Formula

C16H29BrO2

Molecular Weight

333.30 g/mol

IUPAC Name

16-bromohexadec-2-enoic acid

InChI

InChI=1S/C16H29BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h12,14H,1-11,13,15H2,(H,18,19)

InChI Key

PIPULDNJZHQUAP-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCC=CC(=O)O)CCCCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.